molecular formula C19H20N2O3S B2539981 N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-6-methoxy-1H-indole-2-carboxamide CAS No. 1795409-18-5

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-6-methoxy-1H-indole-2-carboxamide

Cat. No.: B2539981
CAS No.: 1795409-18-5
M. Wt: 356.44
InChI Key: CBHSOGBWLQNSHB-UHFFFAOYSA-N
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Description

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-6-methoxy-1H-indole-2-carboxamide is a useful research compound. Its molecular formula is C19H20N2O3S and its molecular weight is 356.44. The purity is usually 95%.
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Biological Activity

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-6-methoxy-1H-indole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, focusing on its mechanism of action, efficacy against various pathogens, and relevant case studies.

PropertyValue
Molecular Formula C18H21N3O3S
Molecular Weight 347.43 g/mol
IUPAC Name This compound
CAS Number 1795297-34-5

The compound's biological activity is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The presence of the indole ring is known to facilitate interactions through hydrogen bonding and π-π stacking, which can modulate various biological pathways.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent, particularly against mycobacterial infections. For instance, the compound has demonstrated:

  • Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.6 µg/mL against resistant strains of Mycobacterium abscessus and Mycobacterium avium .
  • In vitro cytotoxicity studies indicating no significant toxicity against THP-1 cells, with a selectivity index (SI) greater than 1910 for M. abscessus .

Case Studies

  • In Vivo Efficacy : In animal models, particularly mice infected with M. abscessus, the compound exhibited good oral bioavailability and significant efficacy in reducing bacterial load . The study indicated that the compound could serve as a promising candidate for treating nontuberculous mycobacterial infections.
  • Comparative Studies : When compared with other indole derivatives, this compound maintained a superior profile in terms of potency and selectivity against pathogenic strains, suggesting that modifications in its structure could enhance its therapeutic potential .

Structure-Activity Relationship (SAR)

The structure of this compound allows for various modifications that can influence its biological activity:

  • Cyclopropyl Group : This moiety contributes to the compound's lipophilicity and may enhance membrane permeability.
  • Hydroxy and Methoxy Substituents : These groups are believed to play a crucial role in receptor binding and stabilization of the active conformation of the molecule.

Summary of Findings

The biological activity of this compound indicates a promising therapeutic profile against mycobacterial infections with minimal cytotoxicity. Its unique structural features contribute to its effectiveness, making it a valuable subject for further research in drug development.

Properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)-6-methoxy-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c1-24-14-7-4-12-9-16(21-15(12)10-14)18(22)20-11-19(23,13-5-6-13)17-3-2-8-25-17/h2-4,7-10,13,21,23H,5-6,11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBHSOGBWLQNSHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)NCC(C3CC3)(C4=CC=CS4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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